Cas no 877640-40-9 (3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(4-sulfamoylphenyl)ethylurea)
3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(4-sulfamoylphenyl)ethylurea Chemical and Physical Properties
Names and Identifiers
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- 3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(4-sulfamoylphenyl)ethylurea
- 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
- 4-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- SR-01000020916
- F2519-0037
- 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
- SR-01000020916-1
- 877640-40-9
- AKOS024656558
-
- Inchi: 1S/C20H24N4O5S/c1-29-17-6-4-16(5-7-17)24-13-15(12-19(24)25)23-20(26)22-11-10-14-2-8-18(9-3-14)30(21,27)28/h2-9,15H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26)
- InChI Key: HYPUKDAVATWNSV-UHFFFAOYSA-N
- SMILES: N(C1CC(=O)N(C2=CC=C(OC)C=C2)C1)C(NCCC1=CC=C(S(N)(=O)=O)C=C1)=O
Computed Properties
- Exact Mass: 432.14674105g/mol
- Monoisotopic Mass: 432.14674105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 139Ų
3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(4-sulfamoylphenyl)ethylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2519-0037-2μmol |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-5μmol |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-10μmol |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-20μmol |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-1mg |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-2mg |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-3mg |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-4mg |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-5mg |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2519-0037-10mg |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea |
877640-40-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(4-sulfamoylphenyl)ethylurea Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(4-sulfamoylphenyl)ethylurea
3-(1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl)-1-(2-(4-Sulfamoylphenyl)ethyl)urea: A Comprehensive Overview
The compound with CAS No. 877640-40-9, known as 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-(4-sulfamoylphenyl)ethyl)urea, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound is notable for its intricate structure, which combines multiple functional groups, including a urea moiety, a pyrrolidone ring, and aromatic substituents. The presence of these groups suggests potential bioactivity, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in models of chronic inflammation. Researchers have demonstrated that the sulfamoyl group on the aromatic ring plays a critical role in modulating the compound's activity. This group is known to enhance solubility and improve pharmacokinetic profiles, which are essential for drug development. Furthermore, the methoxyphenyl group contributes to the compound's stability and bioavailability, making it a favorable candidate for further investigation.
The synthesis of 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-(4-sulfamoylphenyl)ethyl)urea involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the pyrrolidone ring through cyclization and the subsequent coupling reaction to introduce the urea moiety. Recent advancements in catalytic methods have enabled chemists to optimize this synthesis pathway, resulting in higher yields and improved purity.
In terms of biological activity, this compound has shown remarkable antibacterial properties against a range of pathogens. Studies have demonstrated that it inhibits bacterial growth by interfering with essential cellular processes, such as protein synthesis and cell wall formation. The pyrrolidone ring is believed to be instrumental in this activity, as it enhances membrane permeability and facilitates drug uptake into bacterial cells.
Another area of interest is the anticancer potential of this compound. Preclinical studies have revealed that it exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer progression. The sulfamoylphenyl group has been identified as a key determinant of this activity, suggesting that further modifications could enhance its efficacy.
The structural versatility of 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-(4-sulfamoylphenyl)ethyl)urea also makes it an attractive candidate for use as a drug delivery agent. Its ability to form stable complexes with various therapeutic agents has been explored in nanotechnology applications. Researchers have successfully utilized this compound as a scaffold for constructing drug-loaded nanoparticles, which offer improved targeting and reduced side effects.
From an environmental perspective, the degradation pathways of this compound have been extensively studied to assess its ecological impact. Results indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural systems. This property aligns with current trends toward sustainable chemistry and green manufacturing practices.
In conclusion, 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-(4-sulfamoylphenyl)ethyl)urea represents a multifaceted molecule with diverse applications in medicine and materials science. Its unique structure, combined with promising biological activities and favorable pharmacokinetic profiles, positions it as a valuable asset in drug discovery and development efforts.
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